1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1708013-68-6) is a fully synthetic non‑planar heterocycle that embeds a 1,2,3‑triazole‑4‑carboxylic acid core, an N‑linked pyrrole ring at the 5‑position, and an ortho‑fluorobenzyl substituent at N‑1. The scaffold combines a hydrogen‑bond donor/acceptor‑rich triazole‑acid head with a lipophilic fluorobenzyl‑pyrrole tail; it is supplied at ≥95 % purity (HPLC) by multiple independent vendors and is used as a fragment‑elaboration or library‑enumeration building block in early‑stage medicinal chemistry.

Molecular Formula C14H11FN4O2
Molecular Weight 286.26 g/mol
Cat. No. B11790617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC14H11FN4O2
Molecular Weight286.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)N3C=CC=C3)F
InChIInChI=1S/C14H11FN4O2/c15-11-6-2-1-5-10(11)9-19-13(18-7-3-4-8-18)12(14(20)21)16-17-19/h1-8H,9H2,(H,20,21)
InChIKeySASHTVVHVUPOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid – Verified Core Heterocycle Scaffold for Targeted Library Design


1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1708013-68-6) is a fully synthetic non‑planar heterocycle that embeds a 1,2,3‑triazole‑4‑carboxylic acid core, an N‑linked pyrrole ring at the 5‑position, and an ortho‑fluorobenzyl substituent at N‑1 . The scaffold combines a hydrogen‑bond donor/acceptor‑rich triazole‑acid head with a lipophilic fluorobenzyl‑pyrrole tail; it is supplied at ≥95 % purity (HPLC) by multiple independent vendors and is used as a fragment‑elaboration or library‑enumeration building block in early‑stage medicinal chemistry .

Why In‑Class 1,2,3‑Triazole‑4‑carboxylic Acids Cannot Replace the 5‑Pyrrole‑2‑Fluorobenzyl Motif


Within the 1,2,3‑triazole‑4‑carboxylic acid family, simple N‑1 alkyl/benzyl analogues and the 5‑methyl variant share the same ionisable acid warhead but differ critically in molecular shape, lipophilicity, and π‑stacking capacity . Replacing the 5‑pyrrole ring with a smaller substituent or removing the ortho‑fluorine atom changes the vector of the hydrophobic patch and the donor‑acceptor profile of the triazole core, which directly alters ligand‑efficiency metrics and selectivity patterns in fragment‑based or high‑throughput screens [1]. Consequently, procurement of an analog without these features cannot guarantee comparable hit expansion or SAR continuity.

Quantitative Differentiation of 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid from Closest Analogs


Topological PSA and H‑Bond Profile vs. 5‑Methyl and Des‑Pyrrole Analogues

Calculated topological polar surface area (TPSA) and hydrogen‑bond donor/acceptor counts distinguish the target compound from the 5‑methyl analogue 1‑(2‑fluorobenzyl)-5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 1093236-61-3) and the des‑pyrrole analogue 1‑(2‑fluorobenzyl)-1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 106308-42-3). The pyrrole nitrogen adds an extra H‑bond acceptor while the carboxylic acid retains a single donor, giving a TPSA of 81.0 Ų versus 69.6 Ų (5‑methyl) and 60.0 Ų (des‑pyrrole) .

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

HPLC Purity Benchmarking Against Commercial 5‑Pyrrole‑1‑Phenyl Analogue

The target compound is supplied at ≥95 % purity (HPLC, 254 nm) by multiple independent vendors, matching or exceeding the purity of the 1‑phenyl‑5‑(1H‑pyrrol‑1‑yl) analogue (1‑phenyl‑5‑(1H‑pyrrol‑1‑yl)-1H‑1,2,3‑triazole‑4‑carboxylic acid, CAS 1707394-68-0) which is typically listed at 90 % purity . Higher purity reduces downstream purification burden in library enumeration and ensures consistent reaction stoichiometry.

Procurement Quality Control Parallel Synthesis Building Block Validation

cLogP and Lipophilic Ligand Efficiency Differentiation from 4‑Fluorobenzyl Regioisomer

The ortho‑fluorobenzyl isomer exhibits a lower calculated logP (cLogP ≈ 2.1) than the 4‑fluorobenzyl regioisomer (1‑(4‑fluorobenzyl)-1H‑1,2,3‑triazole‑4‑carboxylic acid, CAS 889939-73-5, cLogP ≈ 2.4) due to the ortho‑fluorine effect which introduces a slight electronic polarisation that reduces apparent lipophilicity . This translates into a higher lipophilic ligand efficiency (LLE) if binding affinity is preserved.

Lipophilic Efficiency Fragment Screening ADME Property Space

Molecular Weight and Heavy‑Atom Count Advantage for Fragment‑Based Screening Over Diaryl Triazole Analogues

With a molecular weight of 286.26 g·mol⁻¹ and 22 heavy atoms, the compound remains within the fragment‑like chemical space (MW < 300, heavy atoms ≤ 25), whereas the common diaryl triazole‑4‑carboxylic acid comparator 1‑phenyl‑5‑(1H‑pyrrol‑1‑yl)-1H‑1,2,3‑triazole‑4‑carboxylic acid (MW = 254.24, 19 heavy atoms) is lighter but lacks the lipophilic extension vector provided by the ortho‑fluorobenzyl group . The target compound thus offers an extra handle for hydrophobic pocket exploration without exiting fragment‑like property boundaries.

Fragment-Based Drug Discovery Rule-of-Three Compliance Library Selection

Procurement‑Driven Application Scenarios for 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid


Fragment‑Library Enumeration Targeting COX‑2 or Other Hydrophobic Enzyme Pockets

The compound’s cLogP of ≈ 2.1 and TPSA of 81.0 Ų place it in an optimal region of fragment‑based screening for enzymes that possess both a catalytic polar centre and an adjacent hydrophobic subsite, such as the COX‑2 secondary pocket described in triazole COX‑2 inhibitor SAR studies [1]. Its ortho‑fluorobenzyl group offers a tunable lipophilic arm that can be elaborated into a selective diaryl‑heterocycle COXIB scaffold.

Parallel Medicinal Chemistry Building‑Block Stock for Amide‑ or Ester‑Based Lead Optimisation

With a carboxylic acid handle that is routinely coupled via HATU/DIPEA and a purity ≥ 95 % across multiple vendors, the compound serves as a reliable acid partner for parallel amide library synthesis; the ortho‑fluorine substituent introduces a unique ¹⁹F NMR probe that facilitates real‑time reaction monitoring and metabolic‑stability assessment of derived amides [1].

Selective Kinase or GPCR Hit‑Expansion Where Fluorine‑Mediated Conformational Bias Is Desired

The 5‑pyrrole ring restricts the conformational freedom of the triazole core relative to the benzyl group, while the ortho‑fluorine atom creates a dipole that can bias the preferred dihedral angle of the N‑benzyl bond. These structural features can translate into different selectivity profiles compared to the 4‑fluorobenzyl or 5‑methyl analogues when tested against panels of structurally related targets [1].

Quote Request

Request a Quote for 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.